molecular formula C22H18N2O3S B2928677 6-methyl-N-(5-(4-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 919033-81-1

6-methyl-N-(5-(4-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2928677
CAS RN: 919033-81-1
M. Wt: 390.46
InChI Key: SJHMTHHCVLGUPK-UHFFFAOYSA-N
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Description

6-methyl-N-(5-(4-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, also known as compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

A study detailed the microwave-assisted synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, highlighting an environmentally benign procedure. These compounds, structurally related to the specified chemical, exhibited significant antibacterial and antifungal activities against various strains, suggesting their potential as antimicrobial agents. The structural confirmation was achieved through IR, NMR, and mass spectral analyses, demonstrating the efficiency of microwave techniques in enhancing reaction rates and yields (Raval, Naik, & Desai, 2012).

Chemosensors for Cyanide Anions

Research on coumarin benzothiazole derivatives, including compounds structurally akin to the specified chemical, demonstrated their application as chemosensors for cyanide anions. These compounds exhibited planarity and photophysical properties enabling the recognition of cyanide anions through color changes observable to the naked eye, thereby serving as effective tools in chemical sensing applications (Wang et al., 2015).

Novel Complexes with Metal Ions

A series of novel organic ligands, including 5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide, were synthesized for the development of copper(II), cobalt(II), and nickel(II) complexes. These complexes were characterized by their crystal structure, showcasing a distorted triangular bipyramidal geometry. This research opens new pathways for exploring these compounds in various fields, including catalysis and material science (Myannik et al., 2018).

properties

IUPAC Name

6-methyl-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-13-3-6-15(7-4-13)10-16-12-23-22(28-16)24-21(26)20-11-18(25)17-9-14(2)5-8-19(17)27-20/h3-9,11-12H,10H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHMTHHCVLGUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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